molecular formula C14H17ClO B1327596 2-(4-Chlorophenyl)ethyl cyclopentyl ketone CAS No. 898788-59-5

2-(4-Chlorophenyl)ethyl cyclopentyl ketone

Cat. No. B1327596
M. Wt: 236.73 g/mol
InChI Key: JAZWZVIWCSORLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethyl cyclopentyl ketone is a chemical compound with the molecular formula C14H17ClO . It is used as a reagent in the preparation of bicyclic and polycyclic aromatic hydrocarbons . It also acts as a pharmaceutical intermediate and as an intermediate of ketamine .


Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass of the molecule is 236.737 Da and the monoisotopic mass is 236.096786 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .


Physical And Chemical Properties Analysis

The molecular formula of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone is C14H17ClO . The average mass of the molecule is 236.737 Da and the monoisotopic mass is 236.096786 Da .

Scientific Research Applications

Synthesis Methods and Applications

  • Microwave-Assisted Friedel-Crafts Acylation

    A study demonstrated the synthesis of similar ketones, including 2-(4-chlorophenyl)ethyl ketones, using microwave heating. This method showed higher yields and purity compared to conventional heating, highlighting an efficient approach for ketone synthesis (Mahdi et al., 2011).

  • Synthesis in Drug Intermediates

    Research on the synthesis of 4-chlorophenyl cyclopropyl ketone, a close relative to the compound , revealed its use in the production of insecticide intermediates, indicating the potential of chlorophenyl ketones in agricultural applications (Gao Xue-yan, 2011).

  • Catalysis and Reaction Studies

    A study on alcohol dehydrogenase from Kluyveromyces polysporus demonstrated the enzymatic reduction of a diaryl ketone, (4-chlorophenyl)-(pyridin-2-yl)-methanone. This research provides insights into the enzymatic processing of similar chlorophenyl ketones (Wang et al., 2018).

Chemical Properties and Analysis

  • High-Performance Liquid Chromatography (HPLC) Analysis

    The identification of impurities in o-chlorophenyl cyclopentyl ketone samples was achieved using HPLC, illustrating the importance of analytical techniques in understanding the composition and purity of similar ketones (Ma et al., 2018).

  • Structural and Molecular Studies

    A study focused on the crystal structure of a compound structurally similar to 2-(4-chlorophenyl)ethyl cyclopentyl ketone. This kind of research is crucial in understanding the physical and chemical properties of these compounds (Jasinski et al., 2006).

Environmental Applications

  • Degradation Studies in Wastewater: Research on the degradation of 4-chlorophenol, a compound related to chlorophenyl ketones, in wastewater using organic oxidants shows the environmental relevance and potential biodegradation pathways of these compounds (Sharma et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZWZVIWCSORLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644506
Record name 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)ethyl cyclopentyl ketone

CAS RN

898788-59-5
Record name 3-(4-Chlorophenyl)-1-cyclopentyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.